molecular formula C22H27NO2 B2549531 N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide CAS No. 1351608-90-6

N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide

Cat. No. B2549531
CAS RN: 1351608-90-6
M. Wt: 337.463
InChI Key: HFMWAJYTUCLMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide" is a chemical entity that has been studied for its potential pharmacological properties. It is structurally related to various acetamide derivatives that have been synthesized and investigated for different biological activities, including anticonvulsant, antibacterial, antifungal, and anticancer properties .

Synthesis Analysis

The synthesis of related acetamide compounds involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, a structurally similar compound, was achieved through a sequence of reactions starting with N-methylaniline and chloracetyl chloride, followed by esterification with anhydrous sodium acetate and ester interchange with methanol . The overall yield of this process was reported to be 88.0%. Such synthetic routes are crucial for the preparation of acetamide derivatives for further biological evaluation .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of a carbonyl group attached to an amine. In the case of 2,2-diphenyl-N-(R-carbamothioyl)acetamide and its metal complexes, the ligands coordinate bidentate to the metal, forming neutral complexes . The crystal structure of related compounds, such as d-N-cyclohexyl-diphenylvalinol, an amino alcohol ligand, has been determined, revealing important features like intramolecular hydrogen bonding .

Chemical Reactions Analysis

Acetamide derivatives participate in various chemical reactions that are essential for their biological activity. For example, the anticonvulsant activity of certain acetamide compounds is attributed to their ability to inhibit voltage-gated sodium currents and enhance the GABA effect . The reactivity of these compounds is also exploited in the synthesis of heterocyclic systems, where they serve as important intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of different substituents can affect their solubility, melting point, and reactivity. For instance, the crystallization of d-N-cyclohexyl-diphenylvalinol from an ether:ethanol mixture indicates its solubility characteristics . The spectroscopic data, including IR and NMR, provide insights into the functional groups present and the nature of bonding in these compounds .

Scientific Research Applications

Metabolic Studies

The metabolism of related compounds, such as diphenamid, an herbicide, has been studied in rats. The primary metabolic pathway involves N-dealkylation leading to excretable metabolites, highlighting the body's capacity to metabolize and excrete compounds with structural similarities to N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide (McMahon & Sullivan, 1965).

Synthesis and Structure-Activity Relationships

Research into the synthesis and activity of N-(4-amino-2-butynyl)acetamide derivatives, including compounds with structural similarities to N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide, has been conducted to explore their inhibitory activity on detrusor contraction. This work provides insights into the potential therapeutic applications of these compounds (Take et al., 1992).

Enantio-differentiation of Molecules

The use of specific chiral hydroxamic acids as probes for the discrimination of molecules with diverse functionalities, including those related to N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide, has been reported. This research underscores the importance of chiral differentiation in the pharmaceutical and chemical industries (Lakshmipriya et al., 2015).

Analytical and Pharmacological Characterizations

Studies on the analytical and pharmacological characterization of novel psychoactive substances, including arylcyclohexylamine derivatives, have been performed. These investigations provide a foundational understanding of the chemical properties and biological effects of compounds structurally related to N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide, contributing to the knowledge base necessary for the development of therapeutic agents or the assessment of environmental and health impacts (Colestock et al., 2018).

3D Printing of Modified-Release Dosage Forms

The exploration of stereolithography (SLA) for fabricating drug-loaded tablets with modified-release characteristics, using materials such as polyethylene glycol diacrylate (PEGDA), has implications for the pharmaceutical applications of various compounds, potentially including N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide. This innovative approach to drug formulation could revolutionize the delivery of medications (Wang et al., 2016).

properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c24-20(17-10-4-1-5-11-17)16-23-22(25)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h2-3,6-9,12-15,17,20-21,24H,1,4-5,10-11,16H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMWAJYTUCLMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.